Lincomycin hydrochloride monohydrate

Catalog No.
S533200
CAS No.
7179-49-9
M.F
C18H35ClN2O6S
M. Wt
443.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lincomycin hydrochloride monohydrate

CAS Number

7179-49-9

Product Name

Lincomycin hydrochloride monohydrate

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C18H35ClN2O6S

Molecular Weight

443.0 g/mol

InChI

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9-,10+,11-,12-,13-,14+,15+,16+,18+;/m0./s1

InChI Key

POUMFISTNHIPTI-WQOWNZQJSA-N

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Solubility

Soluble in DMSO

Synonyms

Epilincomycin, Hemihydrate Lincomycin Monohydrochloride, Lincocin, Lincolnensin, Lincomycin, Lincomycin A, Lincomycin Hydrochloride, Lincomycin Monohydrochloride, Lincomycin Monohydrochloride, (2S-cis)-Isomer, Lincomycin Monohydrochloride, (L-threo)-Isomer, Lincomycin Monohydrochloride, Hemihydrate, Lincomycin, (2S-cis)-Isomer, Lincomycin, (L-threo)-Isomer

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)O.Cl

Description

The exact mass of the compound Lincomycin hydrochloride monohydrate is 460.201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757092. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Lincosamides. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Activity Studies

One area of scientific research involving lincomycin hydrochloride monohydrate is investigating its antimicrobial activity against various pathogens. Studies have explored its effectiveness against bacteria resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) []. Researchers can utilize lincomycin to compare its potency against other antibiotics or assess the emergence of resistance in bacterial populations.

Mechanism of Action Research

Another field of scientific research explores lincomycin hydrochloride monohydrate's mechanism of action. This involves understanding how the drug inhibits bacterial growth. Studies have shown that lincomycin binds to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis essential for bacterial survival []. Research in this area can contribute to the development of new antibiotics with improved efficacy or different mechanisms of action to combat emerging antibiotic resistance.

In Vitro and In Vivo Studies

Lincomycin hydrochloride monohydrate can be used in in vitro (laboratory) and in vivo (animal) studies. In vitro studies allow researchers to assess the drug's direct effect on bacteria in a controlled environment. In vivo studies using animal models can investigate the efficacy and safety of lincomycin in a more complex biological system []. These studies can provide valuable data for understanding the potential therapeutic applications of lincomycin.

Lincomycin hydrochloride monohydrate is a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis. It is primarily used to treat serious bacterial infections caused by susceptible strains of bacteria, particularly in patients who are allergic to penicillin or when penicillin is not appropriate. The chemical structure of lincomycin hydrochloride monohydrate is represented by the molecular formula C18H34N2O6SHClH2OC_{18}H_{34}N_{2}O_{6}S\cdot HCl\cdot H_{2}O, with a molecular weight of 461.01 g/mol. This compound appears as a white or practically white crystalline powder that is odorless or has a faint odor, and it is freely soluble in water, dimethylformamide, and slightly soluble in acetone .

  • Lincomycin hydrochloride monohydrate inhibits protein synthesis in bacteria by binding to ribosomes []. This prevents bacteria from growing and multiplying.
  • The specific binding mechanism and its interaction with other cellular components are still being explored [].
  • Lincomycin hydrochloride monohydrate can cause side effects like diarrhea, nausea, and vomiting [].
  • It can also cause antibiotic resistance in some bacteria [].
  • Lincomycin hydrochloride monohydrate should only be used under the guidance of a medical professional [].
Typical of amides and thioethers. It can participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of its constituent parts. The compound's structure includes an amino acid moiety linked to a sugar component, which allows it to interact with bacterial ribosomes effectively. The mechanism of action involves binding to the 23S rRNA of the 50S ribosomal subunit, inhibiting protein synthesis in bacteria .

The synthesis of lincomycin hydrochloride monohydrate involves fermentation processes where Streptomyces lincolnensis is cultured under controlled conditions. The natural product is then isolated and purified through various extraction and crystallization techniques. Additionally, synthetic methods have been developed to produce lincomycin analogs that may enhance its pharmacological properties or reduce side effects .

Lincomycin hydrochloride monohydrate is primarily used in clinical settings for the treatment of serious bacterial infections. It is particularly indicated for:

  • Skin and soft tissue infections caused by susceptible strains.
  • Respiratory tract infections, especially when penicillin cannot be used.
  • Bone and joint infections due to its ability to penetrate bone tissue.
  • Pelvic inflammatory disease and other gynecological infections.

It is administered via intramuscular or intravenous routes, depending on the severity of the infection .

Lincomycin hydrochloride can interact with several other medications, which may affect its efficacy or increase the risk of adverse effects. Notable interactions include:

  • Neuromuscular blockers: Lincomycin may potentiate the effects of neuromuscular blocking agents.
  • Other antibiotics: Concurrent use with other antibiotics can lead to antagonistic effects.
  • Anticoagulants: There may be an increased risk of bleeding when used with anticoagulants due to altered gut flora affecting vitamin K synthesis.

Monitoring for interactions is essential during therapy with lincomycin .

Lincomycin hydrochloride monohydrate belongs to a class of antibiotics known as lincosamides. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameClassSpectrum of ActivityUnique Features
ClindamycinLincosamideBroad-spectrumMore effective against anaerobes; derived from lincomycin
ErythromycinMacrolideBroad-spectrumEffective against atypical pathogens; different binding site on ribosome
AzithromycinMacrolideBroad-spectrumExtended half-life; better tissue penetration
ChloramphenicolAmphenicolBroad-spectrumCan cause aplastic anemia; inhibits protein synthesis differently
TetracyclineTetracyclineBroad-spectrumInhibits protein synthesis by binding to the 30S ribosomal subunit

Lincomycin's unique structure and mechanism allow it to effectively target certain bacterial strains that may be resistant to other antibiotics, making it a valuable option in specific clinical scenarios .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

442.1904357 g/mol

Monoisotopic Mass

442.1904357 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M6T05Z2B68

Related CAS

154-21-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (80%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (80%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Lincomycin Hydrochloride is the hydrochloride salt form of lincomycin, a lincosamide antibiotic originally identified in actinomycete Streptomyces lincolnensis with activity against gram-positive cocci and anaerobic bacteria.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

7179-49-9

Wikipedia

Lincomycin hydrochloride

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Czarniak P, Boddy M, Sunderland B, Hughes JD. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids. Drug Des Devel Ther. 2016 Mar 7;10:1029-34. doi: 10.2147/DDDT.S94710. eCollection 2016. PubMed PMID: 27022242; PubMed Central PMCID: PMC4789844.
2: Kothadiya A. A multicentric, open label, randomised, postmarketing efficacy study comparing multidose of lincomycin hydrochloride capsule 500 mg with multidose cefpodoxime proxetil tablet 200 mg in patients with tonsillitis, sinusitis. J Indian Med Assoc. 2012 Aug;110(8):580-3. PubMed PMID: 23741829.
3: Sun Q, Li Y, Qin L. Isolation and identification of two unknown impurities from the raw material of clindamycin hydrochloride. J Sep Sci. 2014 Oct;37(19):2682-7. doi: 10.1002/jssc.201400166. Epub 2014 Aug 20. PubMed PMID: 25044425.
4: Sreeshitha Gouri S, Venkatachalam D, Dumka VK. Pharmacokinetics of lincomycin following single intravenous administration in buffalo calves. Trop Anim Health Prod. 2014 Aug;46(6):1099-102. doi: 10.1007/s11250-014-0595-4. Epub 2014 May 4. PubMed PMID: 24792222.
5: Bokhari TH, Rizvi FA, Roohi S, Hina S, Ahmad M, Khalid M, Iqbal M. Preparation, biodistribution and scintigraphic evaluation of (99m)Tc-lincomycin. Pak J Pharm Sci. 2015 Nov;28(6):1965-70. PubMed PMID: 26639473.
6: Berry SL, Read DH, Walker RL, Famula TR. Clinical, histologic, and bacteriologic findings in dairy cows with digital dermatitis (footwarts) one month after topical treatment with lincomycin hydrochloride or oxytetracycline hydrochloride. J Am Vet Med Assoc. 2010 Sep 1;237(5):555-60. doi: 10.2460/javma.237.5.555. PubMed PMID: 20807134.
7: Hu Y, Li G, Zhang Z. A flow injection chemiluminescence method for the determination of lincomycin in serum using a diperiodato-cuprate (III)-luminol system. Luminescence. 2011 Sep-Oct;26(5):313-8. doi: 10.1002/bio.1230. Epub 2010 Oct 23. PubMed PMID: 22021244.
8: Harvey RG, Noble WC, Ferguson EA. A comparison of lincomycin hydrochloride and clindamycin hydrochloride in the treatment of superficial pyoderma in dogs. Vet Rec. 1993 Apr 3;132(14):351-3. PubMed PMID: 8488640.
9: Fateeva LI, Poliak MS. [Pharmacokinetics of lincomycins in experimental staphylococcal sepsis]. Antibiotiki. 1977 Jul;22(7):624-9. Russian. PubMed PMID: 883807.
10: Albarellos GA, Montoya L, Denamiel GA, Velo MC, Landoni MF. Pharmacokinetics and bone tissue concentrations of lincomycin following intravenous and intramuscular administrations to cats. J Vet Pharmacol Ther. 2012 Dec;35(6):534-40. doi: 10.1111/j.1365-2885.2011.01355.x. Epub 2011 Dec 2. PubMed PMID: 22132730.
11: Umemura E, Wakiyama Y, Kumura K, Ueda K, Masaki S, Watanabe T, Yamamoto M, Hirai Y, Fushimi H, Yoshida T, Ajito K. Synthesis of novel lincomycin derivatives and their in vitro antibacterial activities. J Antibiot (Tokyo). 2013 Mar;66(3):195-8. doi: 10.1038/ja.2012.107. Epub 2012 Dec 12. PubMed PMID: 23232934.
12: LEWIS C, STERN KF, GRADY JE. COMPARISON IN LABORATORY ANIMALS OF THE ANTIBACTERIAL ACTIVITY AND ABSORPTION OF LINCOMYCIN HEXADECYLSULFAMATE TO LINCOMYCIN HYDROCHLORIDE. Antimicrob Agents Chemother (Bethesda). 1964;10:13-7. PubMed PMID: 14287918.
13: Cao S, Song S, Liu L, Kong N, Kuang H, Xu C. Comparison of an Enzyme-Linked Immunosorbent Assay with an Immunochromatographic Assay for Detection of Lincomycin in Milk and Honey. Immunol Invest. 2015;44(5):438-50. doi: 10.3109/08820139.2015.1021354. PubMed PMID: 26107744.
14: He G, Chen X, Yin Y, Cai W, Ke W, Kong Y, Zheng H. Preparation and antibacterial properties of O-carboxymethyl chitosan/lincomycin hydrogels. J Biomater Sci Polym Ed. 2016;27(4):370-84. doi: 10.1080/09205063.2015.1132616. Epub 2016 Jan 17. PubMed PMID: 26675323.
15: Wakiyama Y, Kumura K, Umemura E, Masaki S, Ueda K, Watanabe T, Yamamoto M, Hirai Y, Ajito K. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 2. Synthesis of 7(S)-7-deoxy-7-(4-morpholinocarbonylphenylthio)lincomycin and its 3-dimensional analysis with rRNA. J Antibiot (Tokyo). 2016 Jun;69(6):428-39. doi: 10.1038/ja.2015.125. Epub 2015 Dec 16. PubMed PMID: 26669751.
16: [New preparations: lincomycin hydrochloride; chlorophyllypt]. Farmatsiia. 1974 Mar-Apr;23(2):90-4. Russian. PubMed PMID: 4849249.
17: Chaleva E, Dzhurov A. [Toxicological and pharmacokinetic research on lincomycin hydrochloride in broiler chickens and layer hens]. Vet Med Nauki. 1987;24(8):55-63. Bulgarian. PubMed PMID: 3439027.
18: Kleinberg J, Dea FJ, Anderson JA, Leopold IH. Intraocular penetration of topically applied lincomycin hydrochloride in rabbits. Arch Ophthalmol. 1979 May;97(5):933-6. PubMed PMID: 444130.
19: Sun Q, Shi Y, Wang F, Han D, Lei H, Zhao Y, Sun Q. Study on the effects of microencapsulated Lactobacillus delbrueckii on the mouse intestinal flora. J Microencapsul. 2015;32(7):669-76. doi: 10.3109/02652048.2015.1057249. Epub 2015 Sep 7. PubMed PMID: 26471401.
20: Nakagawa K, Watanabe K, Kihara N, Koyama M, Suzuki T, Kato Y, Saito A, Nakayama I, Tomizawa M, Matsui K, Abe M, Fujimori I, Obana M, Okubo H, Okamoto Y, Ueda Y, Maehara K, Soejima R, Sawae Y, Matsumoto K. [Comparative test of the effectiveness of clindamycin phosphate and lincomycin hydrochloride on acute pneumonia (I)]. Kansenshogaku Zasshi. 1982 May;56(5):391-402. Japanese. PubMed PMID: 6811677.

Explore Compound Types